molecular formula C20H20ClN3O3S B305576 N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B305576
M. Wt: 417.9 g/mol
InChI Key: RVUVKRPIFWZDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "CP-673451" and has been studied for its unique properties and mechanisms of action.

Mechanism of Action

CP-673451 works by inhibiting the activity of a protein called vascular endothelial growth factor receptor-2 (VEGFR-2). This protein plays a key role in angiogenesis, and by inhibiting its activity, CP-673451 can prevent the formation of new blood vessels and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
CP-673451 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using CP-673451 in lab experiments is its specificity for VEGFR-2, which makes it a useful tool for studying angiogenesis and its role in cancer growth. However, one limitation is that it may not be effective in all types of cancer, and its effectiveness may vary depending on the specific cancer cell line being studied.

Future Directions

There are several future directions for research involving CP-673451. One area of interest is in the development of combination therapies that include CP-673451 along with other drugs that target different pathways involved in cancer growth. Additionally, further studies are needed to determine the optimal dosage and treatment regimens for CP-673451, as well as its potential applications in other areas of research beyond cancer and inflammation.

Synthesis Methods

The synthesis of CP-673451 involves several steps, including the reaction of 2-chloroaniline with ethyl chloroacetate to form N-(2-chlorophenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(2-chlorophenyl)glycine chloride. The final step involves the reaction of N-(2-chlorophenyl)glycine chloride with 5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol in the presence of triethylamine to form CP-673451.

Scientific Research Applications

CP-673451 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, CP-673451 has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in the growth and spread of cancer.

properties

Molecular Formula

C20H20ClN3O3S

Molecular Weight

417.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[[5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN3O3S/c1-13(2)14-7-9-15(10-8-14)26-11-19-23-24-20(27-19)28-12-18(25)22-17-6-4-3-5-16(17)21/h3-10,13H,11-12H2,1-2H3,(H,22,25)

InChI Key

RVUVKRPIFWZDEB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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